Ethyl 3-nitro-4-(propylamino)benzoate
Overview
Description
Ethyl 3-nitro-4-(propylamino)benzoate is an organic compound with the molecular formula C12H16N2O4 It is a derivative of benzoic acid, characterized by the presence of a nitro group at the 3-position and a propylamino group at the 4-position on the benzene ring, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-nitro-4-(propylamino)benzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl 4-aminobenzoate to introduce the nitro group at the 3-position. This is followed by the alkylation of the amino group with propylamine under suitable conditions. The reaction typically requires the use of solvents such as dichloromethane and catalysts like N,N-diisopropyl ethylamine (DIPEA) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-nitro-4-(propylamino)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Oxidation: The propylamino group can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Ethyl 3-amino-4-(propylamino)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Oxidized derivatives of the propylamino group.
Scientific Research Applications
Ethyl 3-nitro-4-(propylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for local anesthetics and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-nitro-4-(propylamino)benzoate depends on its specific application. In the context of its biological activity, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, as a potential local anesthetic, it may bind to sodium ion channels on nerve cells, inhibiting the conduction of nerve impulses and thereby providing pain relief .
Comparison with Similar Compounds
Ethyl 3-nitro-4-(propylamino)benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: Lacks the nitro group and propylamino group, making it less versatile in certain chemical reactions.
Ethyl 3-nitro-4-(methylamino)benzoate: Similar structure but with a methylamino group instead of a propylamino group, which may affect its reactivity and biological activity.
Ethyl 3-nitro-4-(tert-butylamino)benzoate: Contains a bulkier tert-butylamino group, which can influence its steric properties and interactions with molecular targets.
These comparisons highlight the unique structural features of this compound that contribute to its specific chemical and biological properties.
Biological Activity
Ethyl 3-nitro-4-(propylamino)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group at the 3-position and a propylamino group at the 4-position of the benzoate structure. Its molecular formula is , with a molecular weight of 252.27 g/mol. The compound exhibits various chemical properties that enhance its biological activity, particularly due to the electron-withdrawing nature of the nitro group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, likely due to its ability to disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism .
- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .
- Local Anesthetic Effects : Similar compounds have been studied for their ability to block sodium ion channels in nerve cells, providing pain relief by inhibiting nerve impulse conduction .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antimicrobial activity.
- Anti-inflammatory Mechanism : Another investigation focused on its anti-inflammatory effects in a murine model of inflammation. The compound significantly reduced edema and inflammatory markers, indicating its potential for therapeutic use in inflammatory diseases.
- Local Anesthetic Potential : In pharmacological studies, derivatives similar to this compound were tested for local anesthetic properties. It was found to effectively block nerve conduction at concentrations that minimized toxicity.
Properties
IUPAC Name |
ethyl 3-nitro-4-(propylamino)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-3-7-13-10-6-5-9(12(15)18-4-2)8-11(10)14(16)17/h5-6,8,13H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQMLLNIKRQKNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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